2-Ethyl-5-methylpyridine

概要

説明

2-Ethyl-5-methylpyridine, also known as 5-Ethyl-2-methylpyridine, is a colorless to yellow liquid . It is insoluble in water and denser than water . It may slightly irritate the skin, eyes, and mucous membranes . It is used to make other chemicals .

Synthesis Analysis

2-Ethyl-5-methylpyridine can be synthesized from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Another method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia .

Molecular Structure Analysis

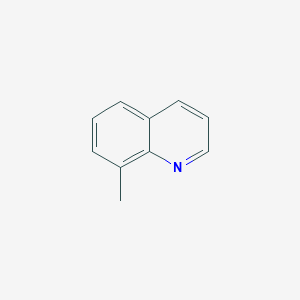

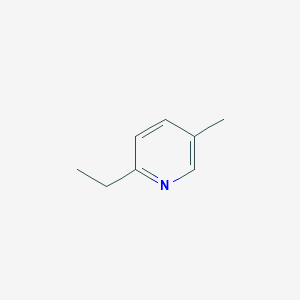

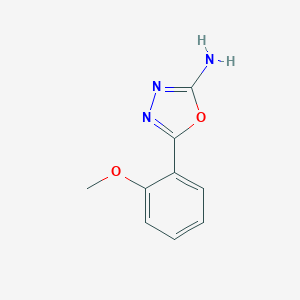

The molecular formula of 2-Ethyl-5-methylpyridine is C8H11N . Its average mass is 121.180 Da and its monoisotopic mass is 121.089149 Da .

Chemical Reactions Analysis

2-Ethyl-5-methylpyridine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .

Physical And Chemical Properties Analysis

2-Ethyl-5-methylpyridine is a colorless to yellow liquid . It is insoluble in water and denser than water, hence it sinks in water . It may slightly irritate the skin, eyes, and mucous membranes .

科学的研究の応用

Synthesis of Nicotinic Acid and Nicotinamide

2-Ethyl-5-methylpyridine (MEP) is used as an intermediate for the production of nicotinic acid and nicotinamide, commercially known as vitamin B3 or PP . This application is significant as these compounds play a crucial role in human nutrition and health.

Production of Resins

MEP is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins . Resins are widely used in various industries, including construction, automotive, and electronics, due to their excellent mechanical, thermal, and chemical resistance properties.

Novel Synthesis Route

A novel synthesis route to produce MEP from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . This new method could potentially offer a more efficient and environmentally friendly way to produce MEP.

Maillard Reaction Chemistry

MEP is associated with Maillard reaction chemistry and sugar thermal degradation processes . The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, and it’s crucial in the science of cooking.

Food Flavoring

MEP is one of the components that contribute to the nutty, roasted aroma in Parmigiano-Reggiano cheese . This highlights its importance in the food industry, particularly in flavoring and aroma enhancement.

SPME Headspace and Liquid Sampling

MEP has been used to study the nanogram adsorption for Solid Phase Microextraction (SPME) headspace and liquid sampling . This application is significant in analytical chemistry, particularly in the analysis of volatile organic compounds.

Safety and Hazards

Contact with 2-Ethyl-5-methylpyridine may slightly irritate the skin, eyes, and mucous membranes . It may be toxic if ingested . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

The synthesis of 2-Ethyl-5-methylpyridine and other substituted pyridines is an active area of research, with recent studies exploring new methods for introducing various functional groups to the pyridine ring . These developments could lead to the creation of new bioactive molecules and have implications in medicinal and agricultural chemistry .

作用機序

Target of Action

2-Ethyl-5-methylpyridine (also known as 5-Ethyl-2-methylpyridine or MEP) is a largely produced pyridine base . It is primarily used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

The mode of action of 2-Ethyl-5-methylpyridine involves a series of chemical reactions. The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia . All the proposed schemes involve the production of aldimine (CH3CHNH) from acetaldehyde and ammonia as the first step . This molecule tends to dimerise and trimerise by means of consecutive aldol reactions .

Biochemical Pathways

The biochemical pathways affected by 2-Ethyl-5-methylpyridine are those involved in the production of nicotinic acid and nicotinamide. The compound is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .

Action Environment

The action of 2-Ethyl-5-methylpyridine can be influenced by various environmental factors. For instance, the reaction of 2-Ethyl-5-methylpyridine production is carried out at 200–300 °C and 12–13 MPa . Therefore, temperature and pressure are critical environmental factors that influence the compound’s action, efficacy, and stability. Additionally, the pH of the reaction solution can also affect the course of the reaction .

特性

IUPAC Name |

2-ethyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHDGTRFTKHYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334051 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-methylpyridine | |

CAS RN |

18113-81-0 | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-5-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-ethyl-5-methylpyridine a molecule of interest for researchers studying Nuphar alkaloids?

A1: 2-Ethyl-5-methylpyridine serves as a crucial starting material in the synthesis of various Nuphar alkaloids, a group of naturally occurring compounds found in water lilies (Nuphar) [, ]. These alkaloids exhibit diverse biological activities, making them a focus of pharmacological research. Specifically, 2-ethyl-5-methylpyridine has been used to synthesize (±)-7-epideoxynupharidine, (±)-1-epi-7-epideoxynupharidine, (±)-deoxynupharidine, and (±)-1-epideoxynupharidine []. These synthetic pathways provide valuable tools for investigating the structure-activity relationships and potential therapeutic applications of Nuphar alkaloids.

Q2: What is the significance of the reaction between 2-ethyl-5-methylpyridine and 3-furylaldehyde in the context of Nuphar alkaloid synthesis?

A2: The reaction between 2-ethyl-5-methylpyridine and 3-furylaldehyde represents a key step in the synthesis of certain Nuphar alkaloids, specifically (±)-7-epideoxynupharidine and its isomers []. This reaction, a condensation, leads to the formation of four different quinolizidin-2-ones, which are important intermediates in the multi-step synthesis. The ability to control the stereochemistry of these intermediates is crucial for obtaining the desired alkaloid isomers.

Q3: Beyond Nuphar alkaloid synthesis, how else can 2-ethyl-5-methylpyridine be utilized in organic synthesis?

A3: 2-Ethyl-5-methylpyridine can be alkylated with alcohols like methanol or ethanol in the presence of ammonium halide catalysts []. This reaction leads to the formation of both side-chain and α-alkylated derivatives of the starting pyridine. By adjusting the reaction conditions, such as temperature, researchers can influence the product distribution. This flexibility makes 2-ethyl-5-methylpyridine a versatile building block for synthesizing a range of substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and other bioactive compounds.

Q4: Can you provide an example of how 2-ethyl-5-methylpyridine has been used in the total synthesis of a natural product other than a Nuphar alkaloid?

A4: Researchers successfully employed 2-ethyl-5-methylpyridine in the total synthesis of verarine, a Veratrum alkaloid []. This highlights the molecule's utility in constructing complex alkaloids beyond the Nuphar family. The synthesis involved coupling 2-ethyl-5-methylpyridine with a steroid-derived enone, showcasing its versatility in forming carbon-carbon bonds. This successful synthesis not only provided access to verarine but also paved the way for preparing related Veratrum alkaloids like veratramine, jervine, and veratrobasine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)